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molecular formula C9H10O4 B1266519 Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid CAS No. 3813-52-3

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Cat. No. B1266519
M. Wt: 182.17 g/mol
InChI Key: NIDNOXCRFUCAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05981636

Procedure details

To a suspension of norborn-5-en-2,3-dicarboxylic acid (5.01 g, 27.5 mmole) in H2O (50 mL) was added 1N aq. NaOH (55 mL, 55.0 mmol) at rt and the reaction mixture was stirred until a homogeneous solution was obtained. The solvent was removed in vacuo and the resulting colorless, crystalline product was dried: 5.57 g (90%), mp=385C.
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH:3]([C:8]([OH:10])=[O:9])[CH:2]2[C:11]([OH:13])=[O:12].[OH-].[Na+:15]>O>[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH:3]([C:8]([O-:10])=[O:9])[CH:2]2[C:11]([O-:13])=[O:12].[Na+:15].[Na+:15] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
C12C(C(C(C=C1)C2)C(=O)O)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred until a homogeneous solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting colorless, crystalline product was dried

Outcomes

Product
Name
Type
Smiles
C12C(C(C(C=C1)C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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